2,2-Dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid
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Overview
Description
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer known for its versatile applications in various industries. This compound is synthesized through the polymerization of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. It is characterized by its high molecular weight and unique structural properties, making it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol involves a polycondensation reaction. The reaction typically occurs in the presence of a catalyst, such as antimony trioxide or titanium butoxide, under high temperature and vacuum conditions. The monomers are heated to a temperature range of 200-280°C, allowing the removal of water or methanol as a byproduct, which drives the polymerization process forward.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient mixing and heating systems. The process begins with the esterification of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. The resulting ester is then subjected to polycondensation under controlled conditions to achieve the desired molecular weight and polymer properties. The final product is purified and processed into various forms, such as pellets or fibers, for commercial use.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol undergoes several types of chemical reactions, including:
Esterification: The initial step in the polymerization process.
Polycondensation: The primary reaction leading to polymer formation.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the original monomers.
Common Reagents and Conditions
Catalysts: Antimony trioxide, titanium butoxide.
Solvents: Typically, no solvents are used in the polycondensation process, but solvents like toluene or xylene may be used in the esterification step.
Conditions: High temperature (200-280°C) and vacuum.
Major Products
The major product of these reactions is the high molecular weight polymer, which can be further processed into various forms depending on the intended application.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable polymers for tissue engineering and regenerative medicine.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular bonds, resulting in high mechanical strength and thermal stability. The molecular targets and pathways involved include:
Intermolecular Hydrogen Bonding: Contributes to the polymer’s structural integrity.
Cross-linking: Enhances the polymer’s mechanical properties and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Terephthalate (PET): Similar in structure but lacks the additional monomers (2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol).
Polybutylene Terephthalate (PBT): Similar but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol.
Uniqueness
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced flexibility, biocompatibility, and biodegradability. These characteristics make it suitable for specialized applications in medical and industrial fields.
Properties
CAS No. |
42768-15-0 |
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Molecular Formula |
C18H32O11 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H12O2.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-5(2,3-6)4-7;4-1-3(6)2-5;3-1-2-4/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
InChI Key |
LUETWJPNXUTTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |
Related CAS |
42768-15-0 |
Origin of Product |
United States |
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